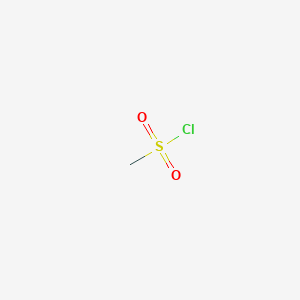

Methanesulfonyl chloride

Übersicht

Beschreibung

Methanesulfonyl chloride (MSC; CAS 124-63-0), also known as mesyl chloride, is a reactive organosulfur compound with the formula CH₃SO₂Cl. It is a colorless liquid (boiling point: 60°C at 28 hPa) with a density of 1.48 g/mL and a refractive index of 1.452 . MSC is widely used in organic synthesis to introduce the methanesulfonyl (mesyl) group into alcohols, amines, and thiols, forming stable sulfonate esters or sulfonamides . Its synthesis typically involves the reaction of methanesulfonic acid with sulfuryl chloride (SO₂Cl₂) under controlled conditions .

Key properties:

Vorbereitungsmethoden

Methanesulfonyl chloride can be synthesized through several methods:

Reaction of Methane and Sulfuryl Chloride: This method involves a radical reaction between methane and sulfuryl chloride to produce this compound and hydrogen chloride. [ \text{CH}_4 + \text{SO}_2\text{Cl}_2 \rightarrow \text{CH}_3\text{SO}_2\text{Cl} + \text{HCl} ]

Chlorination of Methanesulfonic Acid: Methanesulfonic acid can be chlorinated using thionyl chloride or phosgene to yield this compound. [ \text{CH}_3\text{SO}_3\text{H} + \text{SOCl}_2 \rightarrow \text{CH}_3\text{SO}_2\text{Cl} + \text{SO}_2 + \text{HCl} ] [ \text{CH}_3\text{SO}_3\text{H} + \text{COCl}_2 \rightarrow \text{CH}_3\text{SO}_2\text{Cl} + \text{CO}_2 + \text{HCl} ]

Methylation and Chlorine Oxidation of Thiourea: This method involves the methylation of thiourea followed by chlorine oxidation.

Reaction of Methanesulfonic Acid and Sulfoxide: Methanesulfonic acid reacts with sulfoxide to produce this compound.

Wet Chlorination of Methyl Mercaptan: Methyl mercaptan undergoes wet chlorination to yield this compound.

Analyse Chemischer Reaktionen

Methanesulfonyl chloride is highly reactive and undergoes various types of chemical reactions:

Substitution Reactions: This compound reacts with alcohols to form methanesulfonates in the presence of a non-nucleophilic base.

Elimination Reactions: Methanesulfonates can undergo elimination reactions to form alkenes.

Reduction Reactions: This compound can be reduced to methanesulfonic acid.

Rearrangement Reactions: Oxime methanesulfonates undergo Beckmann rearrangement when treated with a Lewis acid.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Reactivity

Methanesulfonyl chloride is a colorless liquid with the molecular formula and a molecular weight of 114.6 g/mol. It is soluble in polar organic solvents but reacts vigorously with water, alcohols, and amines, generating methanesulfonic acid and hydrochloric acid upon hydrolysis . Its electrophilic nature allows it to participate in various chemical reactions, making it an essential intermediate in organic synthesis.

Synthesis of Methanesulfonates

One of the primary uses of MSC is to convert alcohols into methanesulfonates (mesylates), which serve as intermediates in substitution reactions, elimination reactions, reductions, and rearrangements such as the Beckmann rearrangement. The mechanism typically involves an E1cb elimination pathway leading to the formation of reactive sulfene .

Formation of Methanesulfonamides

MSC reacts with primary and secondary amines to produce methanesulfonamides. These compounds are notably stable under acidic and basic conditions, making them useful as protecting groups for amines during synthetic procedures .

Chlorination Reactions

This compound can act as a chlorinating agent. It is particularly effective in generating β-chloro sulfones when reacted with alkynes in the presence of copper(II) chloride .

Synthesis of Heterocycles

When treated with bases like triethylamine, MSC can undergo elimination to form sulfene, which subsequently participates in cycloadditions to generate various heterocyclic compounds .

Data Tables

| Application | Description | Key Reaction Type |

|---|---|---|

| Methanesulfonates | Intermediates for substitution and elimination reactions | E1cb elimination |

| Methanesulfonamides | Protecting groups for amines | Stable under hydrolysis |

| β-Chloro sulfones | Formed from alkynes using MSC and copper(II) chloride | Chlorination |

| Heterocycle formation | Involves cycloaddition reactions using sulfene | Cycloaddition |

Case Study 1: Pharmaceutical Applications

In a study examining the synthesis of bioactive compounds, MSC was utilized to convert alcohols into methanesulfonates, facilitating subsequent nucleophilic substitutions that led to the formation of complex drug molecules . This method demonstrated high yields and efficiency in synthesizing pharmaceutical intermediates.

Case Study 2: Agrochemical Synthesis

Research on agrochemical formulations highlighted the use of MSC in creating methanesulfonamide derivatives that exhibited enhanced stability and efficacy as herbicides. The stability of these compounds under various environmental conditions was crucial for their application in agricultural practices .

Safety Considerations

This compound is classified as highly toxic by inhalation and corrosive upon contact with skin or eyes. It acts as a lachrymator and can emit toxic fumes upon decomposition . Proper safety protocols must be observed when handling this compound.

Wirkmechanismus

Methanesulfonyl chloride acts as an electrophile, functioning as a source of the methanesulfonyl group (CH₃SO₂⁺) . The compound undergoes an E1cb elimination to generate sulfene, which then reacts with nucleophiles such as alcohols to form methanesulfonates . This mechanism is supported by isotope labeling experiments and the trapping of the transient sulfene as cycloadducts .

Vergleich Mit ähnlichen Verbindungen

Sulfonyl Chlorides

Methanesulfonyl Chloride (MSC) vs. p-Toluenesulfonyl Chloride (TsCl) and Benzenesulfonyl Chloride (BsCl)

Key Differences :

- MSC’s smaller methyl group enhances reactivity compared to bulky aryl sulfonyl chlorides (TsCl, BsCl).

- TsCl and BsCl hydrolyze faster, reducing parent compound toxicity but generating strong acids (e.g., HCl, sulfonic acids) .

Sulfur-Containing Chlorides

MSC vs. Thionyl Chloride (SOCl₂) and Sulfuryl Chloride (SO₂Cl₂)

Key Insight :

- MSC’s toxicity is distinct because it hydrolyzes slowly (~1% in 24 hours), whereas SOCl₂ and SO₂Cl₂ rapidly release toxic gases (SO₂, HCl) upon contact with water .

Other Acyl Chlorides

MSC vs. Acetyl Chloride (CH₃COCl)

Key Difference :

- Acetyl chloride’s rapid hydrolysis limits its use in aqueous environments, whereas MSC’s stability allows for controlled sulfonation .

Biologische Aktivität

Methanesulfonyl chloride, also known as mesyl chloride (chemical formula: CH₃SO₂Cl), is a colorless liquid that serves as an important reagent in organic synthesis. Its biological activity is primarily linked to its reactivity and utility in various chemical transformations, particularly in the formation of methanesulfonates and methanesulfonamides. This article explores the biological activity of this compound, including its mechanisms of action, toxicity, and applications in chemical synthesis.

This compound is a highly reactive electrophile that can participate in numerous chemical reactions. It is commonly used to synthesize methanesulfonates by reacting with alcohols in the presence of non-nucleophilic bases. The reaction mechanism typically involves an E1cb elimination pathway leading to the formation of sulfene (CH₂=SO₂), which subsequently reacts with alcohols to yield methanesulfonates .

Key Reactions:

- Formation of Methanesulfonates: Reacts with alcohols to form stable methanesulfonate esters.

- Synthesis of Methanesulfonamides: Reacts with primary and secondary amines to produce methanesulfonamides, which are resistant to hydrolysis under acidic or basic conditions .

- Addition to Alkynes: In the presence of copper(II) chloride, it can add across alkynes to form β-chloro sulfones.

Acute Toxicity Studies

This compound is recognized for its significant toxicity. Studies involving Sprague-Dawley rats have shown that exposure leads to severe ocular and respiratory irritation. The lethal concentration (LC₅₀) values determined were approximately 25 ppm for inhalation exposure over four hours. Clinical signs observed included eye irritation, respiratory distress, and lethargy .

Table 1: Summary of Acute Toxicity Studies

| Study Reference | Exposure Concentration (ppm) | Observed Effects | LC₅₀ (ppm) |

|---|---|---|---|

| Pennwalt Corporation (1987) | 20, 28, 54 | Eye closure, respiratory distress | 25 ± 2.7 |

| TerHaar (1978) | 2,145 for 45 min | Severe tissue irritation | Not specified |

| Pennwalt Corporation (1986) | 165, 174, 300 | Prostration, closed eyes | Not specified |

Mechanism of Toxicity

The toxicity of this compound is attributed to its ability to generate corrosive hydrochloric acid and sulfur oxides upon hydrolysis. Unlike thionyl chloride or sulfuryl chloride, which hydrolyze rapidly to produce toxic byproducts, this compound hydrolyzes slowly, resulting in direct exposure to the parent compound during acute toxicity scenarios .

Applications in Chemical Synthesis

This compound plays a crucial role in various synthetic applications:

- Protecting Group: It serves as an excellent protecting group for alcohols and amines due to its stability under acidic conditions.

- Synthesis of Carbohydrates: Utilized in the synthesis of chlorinated cellulose and other carbohydrate derivatives .

- Formation of Heterocycles: When treated with bases like triethylamine, it can generate sulfene that participates in cycloaddition reactions leading to heterocyclic compounds .

Case Studies

-

Synthesis of Methanesulfonates from Alcohols:

A study demonstrated the efficiency of this compound in converting various alcohols into their corresponding methanesulfonates using non-nucleophilic bases. The reaction was shown to proceed via a proposed mechanism involving sulfene intermediates . -

Toxicological Assessment:

A comprehensive assessment conducted by Pennwalt Corporation evaluated the acute inhalation toxicity of this compound on laboratory animals. The findings highlighted significant respiratory effects and provided critical data for safety guidelines regarding exposure limits .

Q & A

Q. Basic: What are the critical safety protocols for handling methanesulfonyl chloride in laboratory settings?

This compound is highly corrosive, toxic, and reactive, requiring stringent safety measures:

- Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and full-face shields to prevent skin/eye contact. Use respiratory protection (e.g., organic vapor respirators) in poorly ventilated areas .

- Ventilation: Conduct reactions in fume hoods with local exhaust systems to avoid vapor inhalation .

- First Aid: Immediate flushing with water for 15+ minutes is required for skin/eye exposure. For inhalation, move to fresh air and seek medical attention .

- Spill Management: Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste .

Q. Basic: What are the primary synthetic applications of this compound in organic chemistry?

This compound serves as a versatile reagent for:

- Alcohol Protection: Converts alcohols to mesylates (-SOCH), stabilizing them for subsequent reactions (e.g., nucleophilic substitutions). Reaction conditions typically involve anhydrous solvents (e.g., dichloromethane) at 0–25°C .

- Sulfonamide Synthesis: Reacts with primary/secondary amines to form sulfonamides, key intermediates in drug discovery. Use stoichiometric bases (e.g., triethylamine) to neutralize HCl byproducts .

- Dehydration Agent: Facilitates anhydride formation from carboxylic acids via intermediate mesylate esters .

Q. Advanced: How can researchers address contradictions in reported toxicity data for this compound?

Discrepancies in toxicity studies (e.g., variable lethal concentration thresholds) often arise from:

- Exposure Variables: Differences in test species (e.g., rat vs. mouse), exposure duration, and analytical methods (e.g., static vs. dynamic chambers) .

- Data Gaps: Limited mechanistic studies on metabolic pathways or organ-specific toxicity .

Methodological Recommendations:

Q. Advanced: What analytical techniques are essential for characterizing this compound and its derivatives?

- Purity Assessment: Use H/C NMR to confirm absence of hydrolyzed byproducts (e.g., methanesulfonic acid). Monitor chloride content via ion chromatography .

- Structural Elucidation: High-resolution mass spectrometry (HRMS) and FT-IR verify functional group transformations (e.g., mesylate vs. sulfonamide peaks) .

- Environmental Mobility: Estimate soil/water partitioning (K) using computational models (e.g., molecular connectivity indices) to assess environmental persistence .

Q. Advanced: How does the hydrolysis kinetics of this compound impact experimental design?

Unlike thionyl or sulfuryl chlorides, this compound hydrolyzes slowly in aqueous environments, producing methanesulfonic acid and HCl. This property allows:

- Controlled Reaction Conditions: Utilize moisture-sensitive reactions without rapid reagent decomposition.

- Safety Considerations: Avoid prolonged skin contact due to gradual HCl release, which may delay symptom onset .

Design Tip: Pre-dry solvents and reagents (e.g., molecular sieves) to minimize unintended hydrolysis during syntheses .

Q. Advanced: What strategies mitigate risks when scaling up this compound-based reactions?

- Thermal Stability: Avoid exothermic decomposition by maintaining temperatures below 40°C and using jacketed reactors .

- Waste Management: Neutralize residual reagent with dilute sodium bicarbonate before disposal to prevent environmental release .

- Process Monitoring: Implement real-time gas detection (e.g., HCl sensors) and pressure relief systems for large-scale batches .

Q. Advanced: How should researchers document this compound-related findings to ensure reproducibility?

- Experimental Section: Detail stoichiometry, reaction time/temperature, and workup procedures (e.g., extraction solvents). For novel compounds, include full spectroscopic data and purity metrics .

- Data Contradictions: Discuss discrepancies with prior studies (e.g., divergent yield trends) by analyzing variables like solvent polarity or catalyst loading .

- Supporting Information: Provide raw NMR/HRMS files and computational input parameters in supplementary materials .

Eigenschaften

IUPAC Name |

methanesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH3ClO2S/c1-5(2,3)4/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QARBMVPHQWIHKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH3ClO2S | |

| Record name | METHANESULFONYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11835 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHANESULFONYL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1163 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1021615 | |

| Record name | Methanesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Methanesulfonyl chloride appears as a pale yellow corrosive liquid. More dense than water and insoluble in water. Very toxic by ingestion, inhalation, or skin absorption., Liquid, Colorless to pale yellow, fuming liquid; [ICSC] Unpleasant odor; [HSDB], COLOURLESS-TO-PALE-YELLOW LIQUID WITH PUNGENT ODOUR. | |

| Record name | METHANESULFONYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11835 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methanesulfonyl chloride | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methane sulfonyl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1447 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | METHANESULFONYL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1163 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

62 °C at 18 mm Hg; 161 °C at 730 mm Hg, at 97.3kPa: 161 °C | |

| Record name | METHANESULFONYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5605 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHANESULFONYL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1163 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

>110 °C | |

| Record name | METHANESULFONYL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1163 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Soluble in most organic solvents, Practically insoluble in water; soluble in alcohol, ether, Solubility in water: reaction | |

| Record name | METHANESULFONYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5605 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHANESULFONYL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1163 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.4805 at 18 °C/4 °C, Relative density (water = 1): 1.5 | |

| Record name | METHANESULFONYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5605 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHANESULFONYL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1163 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

3.9 (Air = 1), Relative vapor density (air = 1): 4.0 | |

| Record name | METHANESULFONYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5605 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHANESULFONYL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1163 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

3.09 [mmHg], 3.09 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 0.27 | |

| Record name | Methane sulfonyl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1447 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | METHANESULFONYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5605 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHANESULFONYL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1163 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Pale yellow liquid | |

CAS No. |

124-63-0 | |

| Record name | METHANESULFONYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11835 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methanesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=124-63-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methanesulfonyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000124630 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanesulfonyl chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15039 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methansulfonyl chloride | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/methansulfonyl-chloride-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Methanesulfonyl chloride | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methanesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methanesulphonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.279 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHANESULFONYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B17EWY1R7Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | METHANESULFONYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5605 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHANESULFONYL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1163 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

Freezing point: -32 °C, -32 °C | |

| Record name | METHANESULFONYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5605 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHANESULFONYL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1163 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.